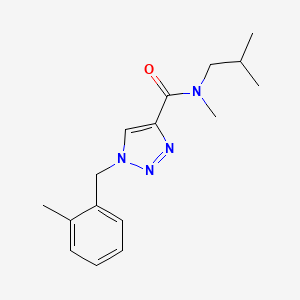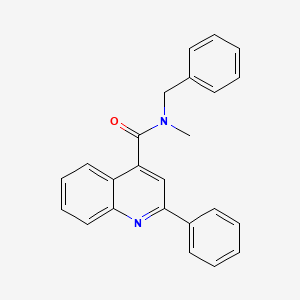
N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as IBMT, is a chemical compound that has gained significant attention in scientific research due to its various properties and potential applications. IBMT is a triazole derivative that has been synthesized through various methods and has shown promising results in various fields of research.
Mechanism of Action
The mechanism of action of N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it has been suggested that this compound may exert its effects through the inhibition of various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. This compound has also been found to inhibit the activation of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, protect against oxidative stress-induced damage in neuronal cells, and inhibit the replication of certain viruses. In vivo studies have shown that this compound can reduce tumor growth in mice and protect against cerebral ischemia-reperfusion injury in rats.
Advantages and Limitations for Lab Experiments
One advantage of N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Another advantage is its potential as a multi-target agent, as it has been found to exert its effects through the inhibition of various enzymes and signaling pathways. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide. One direction is the further investigation of its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is the investigation of its potential as a neuroprotective agent in various models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties.
Synthesis Methods
N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized through various methods, including the reaction of N-isobutyl-N-methylamine with 2-methylbenzyl bromide followed by the reaction with sodium azide and copper (I) chloride. Another method involves the reaction of N-isobutyl-N-methylamine with 2-methylbenzyl isocyanate followed by the reaction with sodium azide and copper (I) chloride.
Scientific Research Applications
N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has shown potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. In addition, this compound has been studied for its potential as a neuroprotective agent, as it has been found to protect against oxidative stress-induced damage in neuronal cells. This compound has also been studied for its potential as an antiviral agent, as it has been found to inhibit the replication of certain viruses.
properties
IUPAC Name |
N-methyl-1-[(2-methylphenyl)methyl]-N-(2-methylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-12(2)9-19(4)16(21)15-11-20(18-17-15)10-14-8-6-5-7-13(14)3/h5-8,11-12H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTMNICKNLMQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)C(=O)N(C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isobutyl-1-(2-methoxyethyl)-8-[(1-methyl-1H-indol-3-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5129094.png)
![2,7-dimethyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5129102.png)
![8-[(2-hydroxyethyl)amino]-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5129106.png)

![1-(2,5-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5129120.png)

![2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B5129138.png)
![1-acetyl-4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5129142.png)

![(dicyclopropylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5129153.png)

![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydronaphtho[1,8-de][1,2]diazepine-1,4-dione](/img/structure/B5129176.png)
![methyl 3-{[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5129179.png)
![2-amino-4-(3-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5129184.png)